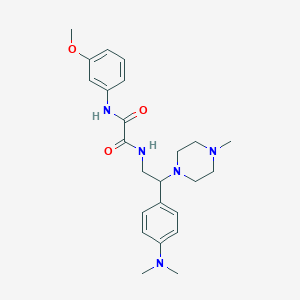

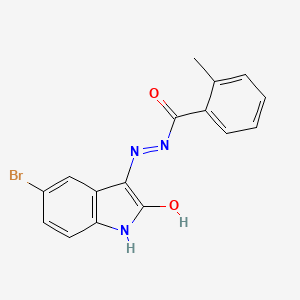

rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, trans, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. It has been widely used in scientific research for its ability to increase intracellular levels of cyclic AMP (cAMP) and to modulate the immune response.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- "rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, trans" is used in kinetic resolution and enantioselective synthesis processes. For example, a study by Barz, Herdtweck, and Thiel (1996) discusses the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, a compound structurally related to the chemical , using lipase B from Candida antarctica (Barz, Herdtweck, & Thiel, 1996).

Chemical Synthesis and Medicinal Applications 2. In medicinal chemistry, derivatives of similar structures are utilized for synthesizing specific ligands or in drug development. Ehrin et al. (1987) describe the synthesis of radiolabeled raclopride, a compound that can be used in positron emission tomography (PET) studies of the human brain (Ehrin et al., 1987).

Material Science and Environmental Chemistry 3. The compound's derivatives are also significant in material science and environmental chemistry. Wu and Chen (2018) used similar compounds in the synthesis of metal complexes with potential applications in dye removal from water (Wu & Chen, 2018).

Catalysis and Organic Reactions 4. Another application is in the field of catalysis. Togni, Burckhardt, Gramlich, Pregosin, and Salzmann (1996) discuss the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, demonstrating the compound's relevance in stereoselective synthesis (Togni et al., 1996).

Pharmaceutical Research and Development 5. In pharmaceutical research, these types of compounds are often used in the synthesis of novel drugs or in understanding drug mechanisms. For instance, Butler et al. (2002) explored the synthesis of rac-p-(tris(2-aminoethyl)amine-2-(nitromethyl)ornithine)cobalt(III) trichloride from ornithine, which has potential applications in medicinal chemistry (Butler et al., 2002).

Propriétés

IUPAC Name |

(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBREGPHMFCEBV-BPRGXCPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)

![2,5-Dihexylthieno[3,2-b] thiophene](/img/structure/B2929098.png)

![2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2929102.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2929103.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2929109.png)